Pentafluorobenzaldehyde oxime
Description
The Evolution and Significance of Perfluorinated Aromatic Systems in Contemporary Chemical Research
The field of organofluorine chemistry, which studies organic compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research. wikipedia.org The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, predating the isolation of elemental fluorine itself. nih.gov The introduction of fluorine atoms into aromatic systems dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine, as the most electronegative element, imparts high thermal and chemical stability due to the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org
The historical development of fluorinated aromatics began in the early 20th century, though initial synthetic efforts were hampered by the reactivity of fluorine and a lack of suitable fluorinating agents. numberanalytics.com A significant advancement came with the development of the Balz-Schiemann reaction for diazofluorination. nih.gov Over time, driven by demand from various industries, more efficient methods for creating C-F bonds were developed, including electrophilic and nucleophilic fluorination techniques, and the use of fluorinated building blocks. wikipedia.orgresearchgate.net
Perfluorinated aromatic compounds, or perfluoroarenes, where all hydrogen atoms on an aromatic ring are replaced by fluorine, are extensively used in materials science due to their high electron affinity and unique intermolecular interactions. researchgate.netnih.gov The incorporation of fluorine can enhance properties like lipophilicity and metabolic stability, making these compounds highly valuable in pharmaceuticals and agrochemicals. numberanalytics.com Notable applications include the synthesis of antibiotics (fluoroquinolones), anticancer agents (5-fluorouracil), pesticides, and herbicides. numberanalytics.com In materials science, they are integral to the production of fluoropolymers like Polytetrafluoroethylene (PTFE), and advanced materials for organic light-emitting diodes (OLEDs). numberanalytics.comnih.gov The unique properties conferred by fluorine often justify the higher production costs associated with these compounds. researchgate.net
Central Role of Oxime Functionality in Modern Synthetic Methodologies and Chemical Transformations
Oximes, organic compounds featuring the RR′C=NOH functional group, have been fundamental to organic chemistry since their discovery in the 19th century. numberanalytics.com They are typically synthesized through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632). numberanalytics.comtestbook.com This reaction is a cornerstone in organic chemistry for the protection, purification, and characterization of carbonyl compounds. testbook.com
The oxime functional group is remarkably versatile, serving as a key intermediate in a multitude of chemical transformations. numberanalytics.comrsc.org One of the most classic reactions is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to a substituted amide, which is crucial for the industrial production of caprolactam, the precursor to Nylon 6. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the migration of the alkyl substituent anti-periplanar to the leaving group on the nitrogen. wikipedia.orgorganic-chemistry.org
Beyond rearrangements, oximes are pivotal in the synthesis of various nitrogen-containing heterocyclic compounds. testbook.comgoogle.com Their unique reactivity includes participation in cycloaddition reactions, where they can react with Michael acceptors or dipolarophiles to form isoxazolidines, often with high regio- and stereospecificity. rsc.orgrsc.org The oxime functional group can also be converted into other functionalities; for instance, aldoximes can be dehydrated to form nitriles. byjus.comwikipedia.org Furthermore, the generation of iminyl radicals from oximes has opened avenues for new carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnsf.gov The stability of oximes, particularly their greater resistance to hydrolysis compared to imines, adds to their utility as synthetic intermediates. nsf.gov This broad reactivity profile has cemented the role of oximes in diverse fields, including medicinal chemistry, materials science, and catalysis. numberanalytics.comrsc.org
Contextual Positioning of Pentafluorobenzaldehyde (B1199891) Oxime within the Intersections of Fluorine Chemistry and Oxime Reactivity Paradigms
Pentafluorobenzaldehyde oxime exists at the intersection of the two chemical domains discussed above. It is formed from the reaction of pentafluorobenzaldehyde with hydroxylamine, combining the highly electron-deficient perfluorinated aromatic ring with the versatile oxime functional group. The precursor, 2,3,4,5,6-pentafluorobenzaldehyde, is a valuable building block in its own right, used in the synthesis of high-molecular-weight fluorinated aromatic polymers and as a derivatization reagent in analytical chemistry. sigmaaldrich.com
The presence of the pentafluorophenyl group is expected to significantly influence the reactivity of the oxime moiety. The strong electron-withdrawing nature of the C₆F₅ ring affects the electron density distribution across the C=N-OH system, modulating its reactivity in reactions like the Beckmann rearrangement and cycloadditions. For instance, the acidity of the oxime proton and the electrophilicity of the imine carbon are altered compared to non-fluorinated benzaldehyde (B42025) oxime.
This unique combination of functionalities makes this compound and its derivatives valuable intermediates. For example, O-substituted derivatives, such as 2,3,4,5,6-Pentafluorobenzaldehyde O-[(pentafluorophenyl)methyl]oxime, have been synthesized and characterized. chemicalbook.com These compounds serve as standards and reagents in various analytical and synthetic applications. The derivatization of carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a related reagent, to form the corresponding oximes is a well-established method for the sensitive detection of aldehydes and ketones. researchgate.netresearchgate.net The resulting oximes, including the derivative of formaldehyde, are stable and suitable for analysis by techniques like gas and liquid chromatography. researchgate.netscbt.com
Historical Development and Research Trajectory of Related Perfluorinated Oxime Derivatives
The study of perfluorinated oxime derivatives is a specialized subset of organofluorine chemistry. The initial impetus for their development often stemmed from analytical applications. A key reagent in this area is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with carbonyl compounds to form O-pentafluorobenzyl oximes. These derivatives are highly sensitive to electron-capture detection (ECD), making them ideal for trace analysis of aldehydes and ketones in environmental and biological samples. researchgate.net Research in the late 20th century focused on optimizing the synthesis of these oxime derivatives and developing robust analytical methods, such as liquid chromatography with UV detection, for their separation and quantification. researchgate.net
The research trajectory has also explored the synthetic utility of these compounds beyond analytical derivatization. Fluorinated oximes have been investigated for their potential in medicinal chemistry and materials science. researchgate.netresearchgate.net For example, fluorinated oxime derivatives have been studied as potential reactivators of acetylcholinesterase inhibited by organophosphates. nih.gov The introduction of fluorine can modulate the compound's properties, potentially enhancing its efficacy. nih.govdigitellinc.com
More recent research has focused on the novel reactivity of fluorinated oximes. Studies have explored their participation in rearrangement reactions, catalyzed by various reagents, to generate new fluorinated intermediates. digitellinc.comrsc.org For example, the reaction of ketoximes with sulfone iminium fluoride (B91410) (SIF) reagents can produce imidoyl fluorides. digitellinc.com The unique electronic properties conferred by the perfluoroalkyl or perfluoroaryl groups continue to make these oxime derivatives attractive targets for the development of new synthetic methodologies and the creation of functional molecules with tailored properties. nih.govacs.org
Data Tables
Table 1: Physicochemical Properties of 2,3,4,5,6-Pentafluorobenzaldehyde
| Property | Value |
|---|---|
| CAS Number | 653-37-2 sigmaaldrich.com |
| Molecular Formula | C₇HF₅O chemicalbook.com |
| Molecular Weight | 196.07 g/mol sigmaaldrich.com |
| Melting Point | 24-28 °C sigmaaldrich.com |
| Boiling Point | 164-166 °C sigmaaldrich.com |
| Density | 1.588 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.45 sigmaaldrich.com |
Table 2: Properties of Related Aldehyde Oximes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomer(s) Melting Point (°C) |
|---|---|---|---|
| Benzaldehyde oxime | C₇H₇NO wikipedia.org | 121.14 | (Z): 33, (E): 133 wikipedia.org |
| 4-Fluorobenzaldehyde oxime | C₇H₆FNO nih.gov | 139.13 nih.gov | Not Specified |
| Formaldehyde O-pentafluorophenylmethyl-oxime | C₈H₄F₅NO scbt.com | 225.12 scbt.com | Not Specified |
Structure
3D Structure
Properties
Molecular Formula |
C7H2F5NO |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
(NZ)-N-[(2,3,4,5,6-pentafluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H2F5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H/b13-1- |
InChI Key |
BLPMMKRVLZHPJP-ATVWYZQASA-N |
Isomeric SMILES |
C(=N\O)\C1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
C(=NO)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentafluorobenzaldehyde Oxime and Its Precursors
Strategic Synthesis of Pentafluorobenzaldehyde (B1199891): Contemporary Routes and Mechanistic Insights
The synthesis of pentafluorobenzaldehyde, a key precursor, can be achieved through several strategic routes, including the oxidation of perfluorotoluene and the formylation of pentafluorobenzene (B134492) derivatives. chemicalbook.comchemicalbook.comgoogle.com Each pathway offers distinct advantages and challenges in terms of yield, selectivity, and scalability.
Optimized Oxidation Pathways of Perfluorotoluene and Analogous Substrates
The oxidation of perfluorotoluene and its analogs presents a direct route to pentafluorobenzaldehyde. This transformation typically involves the use of potent oxidizing agents capable of converting the methyl group to a formyl group while leaving the perfluorinated aromatic ring intact. A variety of oxidizing agents have been explored for this purpose, each with its own set of reaction conditions and efficiencies. sigmaaldrich.com Common oxidants include potassium permanganate, chromium (VI) compounds, and catalytic systems involving tetrapropylammonium (B79313) perruthenate (TPAP). sigmaaldrich.com The choice of oxidant and reaction conditions is critical to maximize the yield of the desired aldehyde and minimize over-oxidation to the corresponding carboxylic acid. Mechanistic investigations suggest that these oxidations can proceed through radical or ionic pathways, depending on the specific reagent and conditions employed. nih.gov
| Oxidizing Agent | Typical Substrate | Key Features |
| Potassium Permanganate | Toluene and derivatives | Strong, inexpensive oxidant; can lead to over-oxidation. |
| Chromium(VI) Reagents | Primary alcohols, alkylarenes | High toxicity is a significant drawback. |
| Dess-Martin Periodinane | Alcohols | Mild conditions, good for sensitive substrates. sigmaaldrich.com |
| TPAP (Ley-Griffith) | Alcohols | Mild, selective, can be used catalytically. sigmaaldrich.com |
Exploration of Formylation Reactions for Pentafluorobenzene Derivatives
Formylation reactions provide an alternative and widely used approach to introduce a formyl group onto an aromatic ring. wikipedia.org For pentafluorobenzene, which is an electron-deficient aromatic system, electrophilic aromatic substitution reactions like formylation are generally challenging. However, several methods have been developed to achieve this transformation.
One common strategy involves the use of organometallic reagents. For instance, the reaction of pentafluorophenylmagnesium bromide or pentafluorophenyllithium with formylating agents like N-methylformanilide or ethyl orthoformate can produce pentafluorobenzaldehyde. chemicalbook.comchemicalbook.com These reactions proceed via nucleophilic attack of the organometallic species on the formylating agent.
Another notable method is the reaction of pentafluorobenzonitrile (B1630612) with a reducing agent. For example, treatment with anhydrous stannous chloride in an ethereal solution of HCl, followed by hydrolysis, can yield pentafluorobenzaldehyde. chemicalbook.com A more recent and greener approach involves the reduction of pentafluorobenzonitrile with a nickel-aluminum alloy in the presence of formic acid and water, which serves as a catalytic system. chemicalbook.comgoogle.com
The Vilsmeier-Haack reaction, which typically employs phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic compounds. wikipedia.orgresearcher.life Its application to the electron-deficient pentafluorobenzene is less straightforward but can be facilitated under specific conditions.
| Formylation Method | Reagents | Substrate | Key Aspects |
| Grignard/Organolithium | C6F5MgBr or C6F5Li, N-methylformanilide | Pentafluorobenzene | Good yields, requires handling of reactive organometallics. chemicalbook.comchemicalbook.com |
| Nitrile Reduction | C6F5CN, SnCl2/HCl or Ni-Al alloy/HCOOH | Pentafluorobenzonitrile | Can provide good yields under specific conditions. chemicalbook.comgoogle.com |
| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Benzene and derivatives | High pressure, strong acid conditions. google.com |
| Vilsmeier-Haack | POCl3, DMF | Electron-rich aromatics | Milder conditions than Friedel-Crafts type reactions. wikipedia.orgresearcher.life |
Considerations for Reaction Process Optimization and Scalable Synthesis
For any synthetic route to be industrially viable, optimization and scalability are paramount. researchgate.netnih.govrsc.org Key factors to consider include reaction time, temperature, stoichiometry of reagents, and purification methods. princeton.edunih.gov For the synthesis of pentafluorobenzaldehyde, moving from laboratory-scale batches to larger-scale production requires careful attention to these parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net
In the case of the nickel-aluminum alloy-catalyzed reduction of pentafluorobenzonitrile, a large-scale procedure has been reported. chemicalbook.com The process involves the gradual addition of the alloy powder to a heated solution of the nitrile in formic acid and water, followed by reflux, filtration, extraction, and distillation to obtain the final product. chemicalbook.com This method highlights the potential for developing scalable and more environmentally friendly "green chemistry" approaches. google.com The use of continuous flow reactors is also an emerging strategy for improving the scalability and safety of chemical processes. nih.govprinceton.edu
Refined Oximation Reactions of Pentafluorobenzaldehyde: Kinetic and Stereochemical Control
The conversion of pentafluorobenzaldehyde to its oxime is a crucial step for many of its applications. This reaction, known as oximation, involves the treatment of the aldehyde with hydroxylamine (B1172632) or its derivatives. mdpi.com Understanding the kinetics and stereochemistry of this reaction is essential for controlling the product distribution and purity.
Mechanistic Investigations of Hydroxylamine-Mediated Oximation
The reaction between an aldehyde or ketone and hydroxylamine to form an oxime is a well-established transformation in organic chemistry. youtube.com The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of pentafluorobenzaldehyde. ic.ac.uk This initial addition forms a tetrahedral intermediate. youtube.com
This intermediate then undergoes a series of proton transfer steps, often facilitated by the solvent or other species in the reaction mixture, leading to the elimination of a water molecule and the formation of the C=N double bond of the oxime. youtube.comic.ac.uk The rate of this reaction is typically pH-dependent, as protonation of the carbonyl oxygen can enhance its electrophilicity, while protonation of the hydroxylamine reduces its nucleophilicity. Computational studies have provided deeper insights into the transition states and energy profiles of these steps. ic.ac.uk
Comparative Studies of Alternative Oximation Reagents and Their Selectivity
While hydroxylamine hydrochloride is the most common reagent for oximation, several alternative reagents have been developed, often to introduce specific functionalities or to improve reaction characteristics. louisville.eduabcr.com A notable example is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.netnih.gov This reagent is used to prepare PFBHA O-oximes, which are particularly useful for the analysis of aldehydes and ketones by gas chromatography (GC) and liquid chromatography (LC) due to their enhanced detectability. researchgate.netnih.gov
Studies comparing different oximation reagents often focus on factors such as reaction yield, the stability of the resulting oxime, and the potential for stereoisomer formation (E/Z isomers). louisville.edu The choice of reagent can influence the stereochemical outcome of the reaction. For instance, the reaction of tryptanthrin (B1681603) with various hydroxylamine ethers and hydrazines showed that the stereochemistry of the resulting oxime derivatives can be influenced by the substituent on the oxygen or nitrogen atom. nih.gov The steric and electronic properties of both the carbonyl compound and the oximation reagent play a significant role in determining the selectivity of the reaction. nih.gov
Control of E/Z Isomerism in Pentafluorobenzaldehyde Oxime Formation
The formation of oximes from aldehydes and hydroxylamine typically yields a mixture of (E) and (Z) geometric isomers. The relative orientation of the hydroxyl group and the substituent on the carbon-nitrogen double bond defines these isomers, which often exhibit different physical properties and biological activities. researchgate.net Consequently, the stereoselective synthesis to obtain a single isomer is of significant interest.
Conventional synthesis of aldoximes often results in a mixture of (Z) and (E) isomers, with ratios varying from 85:15 to 1:1. researchgate.net The control of E/Z isomerism in the synthesis of this compound can be approached through several methodologies, primarily focusing on reaction conditions and catalyst selection. Temperature is a critical factor, as it can influence the position of the equilibrium between the (E) and (Z) isomers. researchgate.net
Several chemical methods have been developed for the stereoselective synthesis of oximes. For instance, the use of specific catalysts can drive the reaction towards a desired isomer. One reported method for the highly stereoselective synthesis of (E)-aldoximes involves a base-catalyzed domino aza-Michael/retro-Michael reaction. researchgate.net Another approach utilizes zinc sulfate (B86663) (ZnSO₄) in dry media under microwave irradiation for the stereoselective synthesis of (Z)-oximes in high yields. orientjchem.org
Furthermore, post-synthesis separation or isomerization can be employed to obtain the desired isomer. A process involving the treatment of an E/Z isomer mixture with a protic or Lewis acid under anhydrous conditions has been shown to selectively precipitate the (E) isomer as an immonium salt, which can then be neutralized to yield the pure (E)-oxime. google.com Chromatographic techniques are also commonly used to separate (E) and (Z) isomers. researchgate.net
While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the provided literature, the general principles of oxime synthesis suggest that a careful selection of reaction pathway and conditions can lead to the preferential formation of either the (E) or (Z) isomer. For example, two different synthetic routes for a complex oxime derivative yielded highly selective formation of the (E) and (Z) isomers, with 96% and 94% yields respectively. tsijournals.com This highlights the potential for controlling the stereochemical outcome based on the synthetic strategy.
Table 1: General Methodologies for Stereoselective Oxime Synthesis
| Methodology | Target Isomer | Key Reagents/Conditions | Reported Yield/Selectivity | Reference |
| Base-catalyzed domino reaction | (E) | Aqueous NaOH, pH 12, room temperature | High yields (82-93%), d.r. > 95:5 | researchgate.net |
| Microwave-assisted synthesis | (Z) | ZnSO₄, dry media, microwave irradiation | Very high yields | orientjchem.org |
| Acid-induced isomerization | (E) | Protic or Lewis acid, anhydrous conditions | >98% (E) isomer | google.com |
| Pathway-dependent synthesis | (E) or (Z) | Varies with synthetic route | 96% (E), 94% (Z) | tsijournals.com |
Elucidating Chemical Reactivity and Transformation Mechanisms of Pentafluorobenzaldehyde Oxime
In-depth Investigations of Reactions Involving the Oxime Functionality
The oxime group (C=N-OH) of pentafluorobenzaldehyde (B1199891) oxime is the focal point of its reactivity, enabling transformations into amides, amines, and other nitrogenous compounds. The electron-withdrawing nature of the pentafluorophenyl ring significantly influences the reactivity of this functional group, making its study a subject of scientific interest.
Beckmann Rearrangement: Comprehensive Scope, Catalytic Systems, and Mechanistic Pathways
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile. For an aldoxime like pentafluorobenzaldehyde oxime, this rearrangement typically leads to the formation of a substituted amide. The reaction is initiated by the conversion of the hydroxyl group of the oxime into a good leaving group, often through protonation in the presence of a strong acid. This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide.
While classic Beckmann rearrangements often require harsh acidic conditions, modern synthetic methods have explored the use of transition metal catalysts to effect this transformation under milder conditions. Various transition metal complexes have been shown to catalyze the Beckmann rearrangement of oximes. Although specific studies on this compound are not extensively documented in readily available literature, the general principles of transition metal catalysis can be applied. These catalysts can activate the oxime hydroxyl group, facilitating its departure and the subsequent rearrangement. For instance, copper(II) triflate has been reported as an effective catalyst for the Beckmann rearrangement of ketones. rsc.org The application of such catalytic systems to this compound could offer a more efficient and environmentally benign route to N-(pentafluorophenyl)formamide.
In recent years, organocatalysis and solid-phase synthesis have emerged as powerful tools in organic chemistry. Organocatalysts, which are small organic molecules, can promote the Beckmann rearrangement, offering an alternative to metal-based catalysts. wikipedia.org For example, a boronic acid/perfluoropinacol system has been shown to be an effective organocatalyst for this rearrangement. wikipedia.org
Solid-phase approaches involve immobilizing the substrate or the catalyst on a solid support, which can simplify product purification and catalyst recycling. The Beckmann rearrangement has been successfully performed in the solid state by heating oxime hydrochlorides, which can lead to excellent yields of the corresponding amides without the need for a solvent. unive.it Another approach involves the use of ionic liquids as both the catalyst and the reaction medium, which can also facilitate product separation. researchgate.net These novel methodologies hold promise for the development of more sustainable and efficient processes for the Beckmann rearrangement of this compound.
A common side reaction that competes with the Beckmann rearrangement is Beckmann fragmentation. This fragmentation pathway becomes significant when the group α to the oxime can stabilize a carbocation. nih.gov In the case of this compound, the hydrogen atom at the carbonyl carbon has a low migratory aptitude compared to the pentafluorophenyl group. However, under certain conditions that might promote the formation of a stable cationic species, fragmentation could potentially occur, leading to the formation of pentafluorobenzonitrile (B1630612) and other byproducts.
The selectivity between the Beckmann rearrangement and fragmentation can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. nih.gov For aldoximes, the rearrangement to the corresponding amide is generally the favored pathway. Careful control of the reaction conditions is crucial to maximize the yield of the desired N-(pentafluorophenyl)formamide and minimize the formation of fragmentation products.
Reduction Reactions: Pathways to Perfluorobenzylamines and Related Nitrogen-Containing Compounds
The reduction of the oxime functionality in this compound provides a direct route to the corresponding primary amine, pentafluorobenzylamine. This transformation is of significant interest as perfluorinated benzylamines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
The reduction of oximes can be achieved using various reducing agents. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation. The reaction involves the reduction of the C=N double bond and the reductive cleavage of the N-O bond to yield the primary amine. masterorganicchemistry.com The mechanism is believed to proceed through initial hydride attack on the carbon of the C=N bond, followed by coordination of the aluminum species to the oxygen atom, facilitating the cleavage of the N-O bond and subsequent reduction to the amine.
Catalytic hydrogenation over transition metal catalysts like palladium or platinum is another common method for the reduction of oximes. This method is often preferred due to its milder reaction conditions and operational simplicity. The choice of catalyst, solvent, and reaction parameters such as temperature and pressure can influence the efficiency and selectivity of the reduction.
Furthermore, reductive rearrangement of oximes catalyzed by Lewis acids like tris(pentafluorophenyl)borane (B72294) in the presence of hydrosilanes offers another pathway to secondary amines, although for aldoximes, the primary amine is the expected product. organic-chemistry.org
The following table summarizes some of the potential reduction pathways for this compound:
| Reagent/Catalyst | Product | Reaction Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Pentafluorobenzylamine | Ethereal solvent | masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Pentafluorobenzylamine | H₂ gas, various solvents | General knowledge |
| Tris(pentafluorophenyl)borane / Hydrosilane | Pentafluorobenzylamine | Room temperature | organic-chemistry.org |
Catalytic Hydrogenation Methodologies and Chemoselectivity
The reduction of the C=N double bond in oximes is a fundamental transformation for the synthesis of amines and hydroxylamines. Catalytic hydrogenation is a widely employed method, though it presents chemoselectivity challenges, particularly for substrates like this compound. The primary goal is the selective reduction of the imine functionality without causing cleavage of the N-O bond or defluorination of the sensitive pentafluorophenyl ring.
Commonly used catalysts for oxime hydrogenation include palladium on carbon (Pd/C), Raney Nickel, and platinum-based catalysts. The reaction conditions, such as solvent, temperature, and hydrogen pressure, are critical in directing the reaction toward the desired product.
Key Research Findings:
Reduction to Amines: Vigorous hydrogenation conditions, often employing catalysts like Raney Nickel or high-pressure hydrogenation with Pd/C, typically lead to the cleavage of the N-O bond, resulting in the formation of the corresponding primary amine, (pentafluorophenyl)methanamine.
Chemoselectivity Challenges: The pentafluorophenyl group is susceptible to hydrodefluorination under certain catalytic hydrogenation conditions. Milder conditions are therefore necessary to preserve the fluorinated ring.
Transfer Hydrogenation: Catalytic transfer hydrogenation, using hydrogen donors like decaborane (B607025) in the presence of Pd/C, offers a milder alternative to high-pressure hydrogenation for reducing conjugated systems, which can be adapted for the reduction of the C=N bond in oximes to yield the corresponding hydroxylamine (B1172632) or amine under controlled conditions. rsc.org An ammonium (B1175870) iodide (NH₄I)-based reductive system has also been explored for promoting N-O bond cleavage in a transition-metal-free approach, enabling modular synthesis of fluorinated pyridines. acs.orgnih.govresearcher.life
The general challenge in the hydrogenation of oximes is controlling the reduction to stop at the hydroxylamine stage, as this product is often an intermediate en route to the primary amine. nih.govnih.gov
Stereoselective Reduction Strategies
The C=N bond of this compound is prochiral, meaning its reduction can generate a new stereocenter. Stereoselective reduction strategies aim to produce one enantiomer of the resulting chiral amine or hydroxylamine in excess. This is a highly valuable transformation in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. nih.govresearchgate.net
Transition metal-catalyzed asymmetric hydrogenation is the most direct approach for this purpose. nih.gov This involves using a chiral catalyst, typically a complex of a transition metal (such as iridium, rhodium, or nickel) with a chiral ligand.
Key Research Findings:
Iridium-Catalyzed Hydrogenation: Cyclometalated iridium(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been shown to be effective for the acid-assisted, stereoselective hydrogenation of oximes to hydroxylamines. nih.govnsf.gov DFT studies suggest that the hydride transfer step is the chirality-determining step in the catalytic cycle. nih.gov
Nickel-Catalyzed Asymmetric Hydrogenation: Earth-abundant nickel catalysts, in combination with chiral ligands, have been successfully employed for the asymmetric hydrogenation of oximes, affording chiral hydroxylamines with high yields and excellent enantioselectivity (up to 99% e.e.). nih.gov Computational studies indicate that weak interactions between the catalyst and the substrate are crucial for lowering the reaction barriers and controlling the stereochemical outcome. nih.gov
Dynamic Kinetic Resolution: For racemic α-substituted aldehydes, which are structurally related, dynamic kinetic resolution during hydrogenation with a Noyori ruthenium catalyst can yield primary alcohols with excellent enantioselectivity. nih.gov This principle can be extended to the reductive amination of ketones to produce chiral amines. researchgate.net
These advanced catalytic systems offer powerful tools for the synthesis of enantiomerically enriched products derived from this compound.
Nucleophilic and Cycloaddition Reactions at the C=N Double Bond
The carbon-nitrogen double bond of this compound is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. Furthermore, the oxime can be converted into a nitrile oxide, which is a 1,3-dipole capable of participating in cycloaddition reactions.
The addition of nucleophiles to the C=N bond is a key reaction for forming new C-C, C-N, and C-O bonds.
Carbon Nucleophiles: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the oxime. The initial adduct may be stable or undergo further reactions depending on the conditions and the nature of the nucleophile. This provides a route to α-substituted hydroxylamines.
Nitrogen and Oxygen Nucleophiles: The addition of nitrogen nucleophiles (e.g., amines, hydrazines) and oxygen nucleophiles (e.g., alcohols, water) to imines is a fundamental process. nih.gov While the addition to the C=N bond of an oxime is less common than to a simple imine, these reactions can occur, often catalyzed by acid or base. For instance, the reaction with hydroxylamine itself can lead to the formation of more complex structures. The stability of the resulting tetrahedral intermediates is a key factor in these reactions. nih.gov
Umpolung Strategy: An alternative strategy involves the umpolung (polarity reversal) of amide functionality via N-oxide addition, which generates an electrophilic enolonium species that can be coupled with a wide range of nucleophilic enolates. researchgate.net A similar concept can be applied to activate the C=N bond towards nucleophilic attack.
One of the most powerful applications of oximes in synthesis is their role as precursors to nitrile oxides for [3+2] cycloaddition reactions. youtube.com this compound can be oxidized in situ to generate pentafluorobenzonitrile oxide. This highly reactive 1,3-dipole readily reacts with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. mdpi.com
The generation of the nitrile oxide is typically achieved by treating the oxime with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or (diacetoxyiodo)benzene (B116549) (PIDA). nih.gov
Key Research Findings:
Reaction with Alkynes: The cycloaddition of pentafluorobenzonitrile oxide with alkynes is a regioselective reaction that yields 3-(pentafluorophenyl)-substituted isoxazoles. organic-chemistry.org These aromatic heterocycles are important scaffolds in medicinal chemistry. organic-chemistry.org
Reaction with Alkenes: When alkenes are used as dipolarophiles, the reaction produces 3-(pentafluorophenyl)-substituted isoxazolines (4,5-dihydroisoxazoles). nih.gov The stereochemistry of the alkene is often transferred to the newly formed isoxazoline (B3343090) ring.
Below is a table summarizing the 1,3-dipolar cycloaddition reactions.
| Dipolarophile | Reagent for Nitrile Oxide Generation | Product Type | Example Product Structure |
| Phenylacetylene | Sodium Hypochlorite | 3-(Pentafluorophenyl)-5-phenylisoxazole | |
| Styrene | Phenyliodine bis(trifluoroacetate) (PIFA) | 3-(Pentafluorophenyl)-5-phenylisoxazoline | |
| Propargyl alcohol | N-Chlorosuccinimide (NCS) / Et₃N | (3-(Pentafluorophenyl)isoxazol-5-yl)methanol | |
| Ethyl acrylate | Chloramine-T | Ethyl 3-(pentafluorophenyl)isoxazoline-5-carboxylate |
Derivatization Chemistry of the Oxime Hydroxyl Group
The hydroxyl group of this compound is nucleophilic and can be readily functionalized through esterification and etherification reactions. This O-functionalization modifies the properties of the oxime and opens up further synthetic possibilities.
Esterification: The reaction of the oxime with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of O-acyl oximes, commonly known as oxime esters. nih.govnih.gov These derivatives have applications in various fields, including medicinal chemistry and as directing groups in C-H functionalization reactions. nih.govnih.gov For example, O-acetyl oximes can serve as effective directing groups for palladium-catalyzed C–H bond functionalization. nih.gov
Etherification: The hydroxyl group can be converted into an ether linkage by reaction with an alkylating agent, such as an alkyl halide or sulfate (B86663), under basic conditions (e.g., using sodium hydride or potassium carbonate). This produces O-alkyl oximes or oxime ethers. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine can be reacted with carbonyl compounds to form the corresponding O-pentafluorobenzyl oximes, a reaction that highlights the utility of O-functionalized hydroxylamines as derivatizing agents. researchgate.net
The table below provides examples of O-functionalization reactions.
| Reagent | Reaction Type | Product Type | Example Product Name |
| Acetyl Chloride | Esterification | O-Acyl Oxime | Pentafluorobenzaldehyde O-acetyl oxime |
| Benzoyl Chloride | Esterification | O-Acyl Oxime | Pentafluorobenzaldehyde O-benzoyl oxime |
| Benzyl Bromide | Etherification | O-Alkyl Oxime | Pentafluorobenzaldehyde O-benzyl oxime |
| Methyl Iodide | Etherification | O-Alkyl Oxime | Pentafluorobenzaldehyde O-methyl oxime |
Formation of Nitrones and Nitrile Oxides as Reactive Intermediates
The oxime functional group of this compound is a precursor to highly reactive intermediates, namely nitrones and nitrile oxides. These species are valuable in synthetic organic chemistry, particularly in the construction of heterocyclic compounds through cycloaddition reactions.
Nitrones can be generated from N-substituted hydroxylamines through oxidation or by the reaction of aldehydes with N-substituted hydroxylamines. While the direct conversion of this compound to a nitrone is not the most common pathway, its derivatives can participate in such transformations. Nitrones are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings. mdpi.com The enzymatic formation of nitrones using flavin-dependent monooxygenases has also been explored, highlighting the potential for biocatalytic routes to these reactive intermediates. nih.govnih.gov
More prevalent is the generation of nitrile oxides from aldoximes. This compound can be oxidized to form pentafluorobenzonitrile oxide. This transformation is typically achieved using oxidizing agents. One effective reagent for this conversion is tert-butyl hypoiodite (B1233010) (t-BuOI), which facilitates the cycloaddition of the resulting nitrile oxide with alkenes or alkynes to produce isoxazolines and isoxazoles, respectively, under mild conditions. nih.gov Another method involves the use of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) in an aqueous environment to generate the nitrile oxide in situ for intramolecular cycloaddition reactions. nih.gov These nitrile oxides are also 1,3-dipoles and are key intermediates in the synthesis of various heterocyclic systems. nih.govrsc.org
Dehydration to Pentafluorobenzonitrile: Catalytic and Non-Catalytic Routes
The dehydration of this compound is a direct route to pentafluorobenzonitrile, a valuable synthon in organic and materials chemistry. This transformation can be accomplished through both catalytic and non-catalytic methods.
Catalytic Routes: A variety of catalysts can facilitate the dehydration of aldoximes. Copper(II) acetate (B1210297) has been shown to be an effective catalyst for the dehydration of aldoximes to nitriles. nih.gov For instance, a protocol using oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine (B44618) oxide can achieve this conversion rapidly, often in under 10 minutes with low catalyst loading. researchgate.net In the gas phase, solid catalysts like zirconium oxide (ZrO2), aluminum oxide (Al2O3), and silicon dioxide (SiO2) have demonstrated high activity for the dehydration of aldoximes. rsc.org Notably, even weak acidic sites, such as the silanol (B1196071) groups on SiO2, are sufficient to catalyze the reaction, indicating that strong acidity is not a prerequisite. rsc.org Enzymatic pathways using aldoxime dehydratases also offer a green alternative for nitrile synthesis under mild conditions. nih.gov
Non-Catalytic Routes: Thermal dehydration provides a non-catalytic alternative. Heating the oxime in a high-boiling solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 135°C) can effect the transformation to the nitrile. researchgate.net In some cases, reagents that are consumed in the reaction are used to drive the dehydration. For example, sulfuryl fluoride (B91410) (SO2F2) can be used to mediate the conversion of oximes to nitriles. beilstein-journals.org
Reactivity of the Pentafluorophenyl Moiety Mediated by the Oxime Group
The presence of the oxime group significantly influences the reactivity of the pentafluorophenyl ring, particularly in nucleophilic aromatic substitution (SNAr) reactions and C-F bond activation.
Nucleophilic Aromatic Substitution (SNAr) on the Perfluorinated Ring
The highly electron-withdrawing nature of the fluorine atoms makes the pentafluorophenyl ring susceptible to nucleophilic attack. core.ac.uk This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The formation of this intermediate is usually the rate-determining step. masterorganicchemistry.com
Regioselectivity and Electronic Effects of the Oxime Substituent
The oxime group (–CH=NOH), being an electron-withdrawing substituent, further activates the aromatic ring towards nucleophilic attack. In nucleophilic aromatic substitution reactions on pentafluorophenyl derivatives, substitution generally occurs at the position para to the activating group. core.ac.uk This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electron-withdrawing substituent when the nucleophile attacks the para position. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation.
The strong electron-withdrawing inductive effect of the fluorine atoms, combined with the resonance effect of the oxime group, dictates the regioselectivity of the SNAr reaction. core.ac.uk While fluorine is generally a poor leaving group in SN1 and SN2 reactions, in SNAr, the C-F bond cleavage is not the rate-limiting step, and its strong inductive effect makes it a good leaving group in this context. masterorganicchemistry.com Quantum mechanical calculations and analyses of Lowest Unoccupied Molecular Orbital (LUMO) distributions can be used to predict the regioselectivity of SNAr reactions on polyhalogenated aromatic compounds. wuxiapptec.comwuxiapptec.com For pentafluorobenzaldehyde, nucleophilic attack is favored at the C-4 (para) position. core.ac.uk
Scope and Limitations with Diverse Nucleophiles
A wide range of nucleophiles can be employed in the SNAr reaction with pentafluorobenzaldehyde and its oxime derivative. These include:
Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the para-fluorine atom. For example, the reaction with 4-methylphenol results in the formation of the corresponding para-substituted ether. core.ac.uk
Nitrogen Nucleophiles: Amines and azoles are effective nucleophiles. Reactions with imidazole (B134444) and benzimidazole (B57391) have been reported to give the para-substituted products in good yields. core.ac.uk
Sulfur Nucleophiles: Thiolates are also excellent nucleophiles for this transformation. core.ac.uk
The scope of the reaction is broad, allowing for the introduction of various functional groups onto the perfluorinated ring. However, limitations can arise. Steric hindrance on the nucleophile or the substrate can slow down the reaction. Furthermore, very weak nucleophiles may not react, and highly basic nucleophiles might lead to side reactions. The choice of solvent and reaction conditions is also crucial for achieving high yields and selectivity. For instance, in some cases, varying the reaction conditions can dramatically alter the regioselectivity of the substitution. nih.gov
C-F Bond Activation Studies Beyond SNAr
While SNAr is the predominant pathway for the functionalization of the pentafluorophenyl ring in this compound, other C-F bond activation methods are an active area of research. These alternative strategies aim to achieve different reactivity patterns and access novel molecular architectures.
One emerging area is the use of organic photoredox catalysis to enable nucleophilic substitution on unactivated fluoroarenes. nih.gov This method utilizes a photocatalyst to generate a radical cation from the fluoroarene, making it more susceptible to nucleophilic attack. This approach has the potential to overcome some of the limitations of traditional SNAr reactions, particularly with electron-neutral or electron-rich fluoroarenes. nih.gov
The pentafluorophenyl group is a valuable motif in the synthesis of complex molecules like porphyrinoids. scispace.com Functionalization of pentafluorobenzaldehyde, a precursor to the oxime, via SNAr allows for the creation of specifically substituted building blocks. These can then be used in condensation reactions to construct multifunctional tetrapyrroles. scispace.com This "pre-functionalization" strategy offers advantages over post-modification of the final macrocycle. scispace.com
Further research into C-F bond activation of this compound could involve transition-metal-catalyzed cross-coupling reactions or other novel activation methods to provide complementary strategies to the well-established SNAr chemistry.
Transition Metal-Mediated C-F Bond Cleavage and Functionalization
The field of transition metal-catalyzed C-F bond activation has seen significant advancements, with palladium and rhodium complexes being at the forefront of this research. While direct C-F activation of this compound remains a specialized area, related studies on similar fluorinated substrates provide valuable insights into potential catalytic systems.
Palladium catalysts, for instance, have demonstrated remarkable efficacy in the functionalization of fluorobenzenes. Research has shown that palladium pre-catalysts can facilitate the C-F alumination of fluorobenzenes with aluminum(I) reagents, transforming sp² C-F bonds into sp² C-Al bonds. rsc.org This process is highly active, proceeding at room temperature and showing excellent chemoselectivity for C-F over C-H bonds. rsc.org Mechanistic studies suggest that the reaction may proceed through a ligand-assisted oxidative addition or a stepwise C-H → C-F functionalization pathway. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions of perfluoro organic compounds with organometallic reagents have been developed, highlighting the potential for creating new carbon-carbon bonds. mdpi.com For example, the Suzuki-Miyaura type cross-coupling of tetrafluoroethylene (B6358150) with arylboronates has been achieved without the need for a base or Lewis acid additive. mdpi.com Palladium has also been instrumental in the stereodivergent C-F bond functionalization of gem-difluoroalkenes, allowing for the synthesis of both E and Z monofluoroalkene products with high diastereoselectivity. nih.gov These examples underscore the potential for palladium catalysis to be applied to the C-F bonds of this compound, likely requiring careful selection of ligands and reaction conditions to achieve the desired reactivity.
The oxime functionality itself can serve as a directing group in transition metal-catalyzed reactions. Palladium-catalyzed ligand-directed C-H functionalization has been shown to be effective with a variety of directing groups, including oxime ethers, leading to selective acetoxylation at the proximal C-H site. nih.gov This directing group ability could potentially be harnessed to facilitate intramolecular C-F activation in this compound.
Transition Metal-Free C-F Bond Activation Pathways
In a quest for more sustainable and economical synthetic methods, transition metal-free approaches for C-F bond activation have gained considerable traction. tib.euresearchgate.netdntb.gov.ua These methods often rely on the use of strong nucleophiles, Lewis acids, or photochemical activation to overcome the high energy barrier of C-F bond cleavage. tib.eursc.orgnih.gov
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like the pentafluorophenyl group. The reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex or, in some cases, a concerted mechanism. nih.gov The high electrophilicity of the pentafluorophenyl ring in this compound makes it susceptible to attack by various nucleophiles. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated successful SNAr reactions with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org Transition-metal-free coupling of polyfluorinated arenes with masked aryl nucleophiles has also been reported, proceeding via a stepwise SNAr mechanism at room temperature. nih.gov These findings suggest that the fluorine atoms on the pentafluorophenyl ring of the oxime, particularly the one at the para position, are susceptible to displacement by strong nucleophiles.
Recent advancements have also explored photochemical methods for C-F activation. For instance, a transition-metal-free photochemical approach has been developed for the preparation of difluorinated-oxindole derivatives through the generation of gem-difluoromethyl radicals. rsc.orgnih.gov This highlights the potential of light-induced reactions to initiate C-F bond cleavage and subsequent functionalization in fluorinated aromatic compounds.
Interactions and Synergistic Reactivity Between Oxime and Pentafluorophenyl Groups
The coexistence of the oxime and the pentafluorophenyl group within the same molecule gives rise to unique reactivity patterns, where the two functionalities can interact synergistically to facilitate complex transformations such as intramolecular cyclizations and rearrangements.
Intramolecular Cyclization and Annulation Reactions
The oxime group can act as an internal nucleophile or a precursor to reactive intermediates that can engage in intramolecular reactions with the pentafluorophenyl ring. These cyclization reactions are powerful tools for the construction of novel fluorine-containing heterocyclic compounds.
While specific examples for this compound are not extensively documented, the principles of intramolecular cyclization of oximes are well-established. For instance, visible light-mediated intramolecular oxy-difluoromethylation has been used to synthesize a variety of CHF₂-containing heterocycles, including lactones and tetrahydrofurans, from unsaturated carboxylic acids. nih.gov This type of radical cyclization could potentially be adapted to this compound derivatives.
The high electrophilicity of the pentafluorophenyl ring makes it an excellent partner for intramolecular nucleophilic attack. The oxime nitrogen, after deprotonation or conversion to a more nucleophilic species, could potentially attack one of the carbon atoms of the ring, leading to the displacement of a fluoride ion and the formation of a heterocyclic system. The regioselectivity of such a cyclization would be governed by the relative reactivity of the different C-F bonds and the geometric constraints of the transition state.
Rearrangement Reactions Involving Fluorine Migration or Participation
The Beckmann rearrangement, a classic transformation of oximes to amides, offers an intriguing possibility for the involvement of the pentafluorophenyl group. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction proceeds through the migration of the group anti to the hydroxyl group of the oxime to the nitrogen atom. wikipedia.orgorganic-chemistry.org In the case of this compound, the migrating group would be the pentafluorophenyl ring.
The mechanism of the Beckmann rearrangement involves the formation of a nitrilium ion intermediate after the departure of the leaving group from the oxime nitrogen. masterorganicchemistry.com The migration of the electron-deficient pentafluorophenyl ring could be influenced by its electronic properties. It is also conceivable that under certain conditions, a fluorine atom from the ring could participate in the rearrangement, leading to novel fluorinated products.
Recent modifications of the Beckmann rearrangement have utilized sulfur-fluoride reagents to generate imidoyl fluoride intermediates from ketoximes under mild conditions. nih.govbrynmawr.edu These imidoyl fluorides can then be trapped by various nucleophiles to form amidines and imidates. nih.govbrynmawr.edu Applying this methodology to this compound could provide a pathway to novel fluorinated amidines and imidates.
Furthermore, reductive rearrangements of oximes catalyzed by Lewis acids such as tris(pentafluorophenyl)borane have been reported. rsc.org These reactions can lead to the formation of secondary amines through a process that may involve intermediates similar to those in the Beckmann rearrangement. rsc.org The use of a fluorinated catalyst in proximity to a fluorinated substrate could lead to unique and unforeseen reactivity patterns. Additionally, hypervalent iodine reagents are known to mediate a variety of oxidative rearrangement reactions, including the Beckmann rearrangement, which could offer alternative pathways for the transformation of this compound. rsc.org
Rational Design and Synthesis of Advanced Analogues and Derivatives of Pentafluorobenzaldehyde Oxime
Synthetic Strategies for O-Substituted Pentafluorobenzaldehyde (B1199891) Oximes with Tailored Properties
The synthesis of O-substituted pentafluorobenzaldehyde oximes allows for the fine-tuning of the molecule's steric and electronic properties, leading to derivatives with specific, pre-determined characteristics. These strategies typically involve the alkylation or acylation of the oxime's hydroxyl group.
A common method for the synthesis of O-alkyl oximes is the reaction of the parent oxime with an organohalide in the presence of a base. google.com A process has been developed that involves reacting an oxime with an alkali-metal hydroxide (B78521) to form the alkali metal salt of the oxime. Water is then removed from the mixture via azeotropic distillation, and the resulting anhydrous salt is reacted with an organohalide. google.com This method provides good yields for O-alkyl substituted oximes. google.com For instance, O-(2,3,4,5,6-pentafluorobenzyl) oximes are synthesized from the corresponding carbonyl compounds and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govresearchgate.net This particular derivatization is useful for analytical purposes, as the resulting oximes can be detected with high sensitivity using liquid chromatography with ultraviolet detection. nih.gov
The introduction of different substituents onto the oxygen atom can significantly alter the properties of the molecule. For example, O-acyl oximes have gained attention as versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. rsc.org These derivatives can act as internal oxidants in transition metal-catalyzed C-H activation reactions, avoiding the need for external oxidants and allowing for milder reaction conditions. rsc.org The properties of these O-substituted derivatives are influenced by the nature of the substituent, as demonstrated in studies on tryptanthrin (B1681603) oximes, where O-acyl derivatives showed increased cellular anti-inflammatory activity compared to O-alkyl derivatives. nih.gov
The synthesis of these derivatives often involves straightforward condensation or substitution reactions. For example, substituted oximes and hydrazones can be synthesized through the direct condensation of tryptanthrin with the corresponding hydroxylamine (B1172632) ether, hydrazine, or semicarbazide. nih.gov Alternatively, base-mediated alkylation or acylation of the parent oxime can yield the desired O-alkyl and O-acyl derivatives. nih.gov
Below is a table summarizing various synthetic approaches for O-substituted oximes:
| Product Type | Synthetic Approach | Key Features |
| O-Alkyl Oximes | Reaction of oxime with an organohalide and an alkali metal hydroxide with azeotropic water removal. google.com | Produces good yields under anhydrous conditions. google.comgoogle.com |
| O-(Pentafluorobenzyl) Oximes | Reaction of carbonyl compounds with PFBHA. nih.gov | Useful for creating standards for chromatographic analysis with high sensitivity. nih.gov |
| O-Acyl Oximes | Base-mediated acylation of the parent oxime. nih.gov | Can act as internal oxidants in catalysis and may enhance biological activity. rsc.orgnih.gov |
Enantioselective Synthesis of Chiral Pentafluorobenzaldehyde Oxime Derivatives
The development of methods for the enantioselective synthesis of chiral molecules is a significant area of chemical research, driven by the different biological activities often exhibited by enantiomers. While specific research on the enantioselective synthesis of chiral this compound derivatives is not extensively documented in the provided search results, general principles of asymmetric synthesis can be applied.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved through one of three main strategies:
Use of a chiral substrate: Starting with an enantiomerically pure reactant that introduces chirality into the final product.
Use of a chiral auxiliary: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Use of a chiral catalyst: Employing a catalyst that is itself chiral and can control the stereochemistry of the reaction. This is often the most efficient method as a small amount of catalyst can produce a large quantity of the desired enantiomer.
For this compound derivatives, a potential route to chirality would involve the asymmetric reduction of a ketone precursor to a chiral alcohol, which could then be functionalized. Alternatively, an asymmetric reaction could be performed on a prochiral derivative of the oxime itself.
While direct examples are not available, the broader field of asymmetric catalysis offers potential pathways. For instance, chiral transition metal complexes are widely used as catalysts for a variety of enantioselective transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.
Solid-Phase Synthesis Approaches Utilizing the Oxime Functionality as a Linker or Building Block
Solid-phase synthesis is a powerful technique for the construction of complex molecules, including peptides, oligonucleotides, and small-molecule libraries. A key element of this methodology is the linker, which tethers the growing molecule to a solid support. The oxime functionality is well-suited for use as a linker due to its ease of formation and its cleavability under specific, often mild, conditions.
In this context, a derivative of pentafluorobenzaldehyde could be attached to a solid support (e.g., a resin bead). The aldehyde group would then be available to react with a hydroxylamine derivative, forming an oxime linkage and attaching the first building block to the solid phase. Subsequent synthetic steps can be carried out, and upon completion, the desired molecule can be cleaved from the resin by targeting the oxime bond.
The pentafluorophenyl group can play a beneficial role in this process. Its electron-withdrawing nature can influence the reactivity of the aldehyde and the stability of the resulting oxime linker. The choice of cleavage conditions for the oxime bond can be tuned by modifying the structure of the oxime. For example, acid-labile or photolabile oxime linkers have been developed.
Although the direct application of this compound in solid-phase synthesis is not explicitly covered in the search results, the use of oximes as linkers is a well-established strategy. The combination of the versatile oxime chemistry with the unique properties of the pentafluorophenyl group represents a promising avenue for the development of novel solid-phase synthesis methodologies.
Pentafluorobenzaldehyde Oxime in Coordination Chemistry and As a Ligand Precursor
Diverse Coordination Modes of the Oxime Moiety with Various Metal Centers
The oxime group (C=N-OH) is a versatile coordinating agent, capable of binding to metal centers in several distinct modes. This versatility stems from the presence of two potential donor atoms (the nitrogen and the oxygen) and an acidic proton, which can be removed to form the oximato anion (C=N-O⁻). While specific studies on pentafluorobenzaldehyde (B1199891) oxime are not extensively detailed, its coordination behavior can be understood from the well-established chemistry of other oxime ligands. at.uaorientjchem.org
The primary coordination modes include:
N-Coordination: The ligand can coordinate to a metal center solely through the nitrogen atom of the oxime group. This is a common mode for neutral oxime ligands.
N,O-Chelation: Upon deprotonation, the resulting oximato anion can act as a bidentate ligand, coordinating to a single metal center through both the nitrogen and oxygen atoms to form a stable chelate ring. orientjchem.org
Bridging Coordination: The oximato group can bridge two or more metal centers. This can occur in a variety of ways, such as a simple N,O-bridge between two metals, leading to the formation of polynuclear complexes. nih.gov
The specific coordination mode adopted by pentafluorobenzaldehyde oxime depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH, which influences deprotonation), and the presence of other ancillary ligands in the coordination sphere. bingol.edu.tr The strong electron-withdrawing nature of the pentafluorophenyl group significantly increases the acidity of the oxime proton, facilitating its deprotonation and favoring coordination as an oximato anion. at.ua
Synthesis and Structural Chemistry of Metal Complexes Featuring Pentafluorobenzaldehyde Oximate Ligands
The synthesis of metal complexes with oximato ligands, including those derived from this compound, typically involves the reaction of a suitable metal salt with the oxime ligand in an appropriate solvent. sysrevpharm.orgnih.gov The reaction is often carried out in the presence of a base to facilitate the deprotonation of the oxime's hydroxyl group, leading to the in-situ formation of the oximato anion which then coordinates to the metal ion. nih.gov
The general synthetic route can be represented as: Mn+Xn + m(C6F5CH=NOH) + m(Base) → M(C6F5CH=NO)m+ + m(Base-H)+ + nX-
Where M is the metal ion, X is an anion (e.g., Cl⁻, NO₃⁻), and 'm' is the number of ligand molecules.
Metal complexes of oximes can exist as either mononuclear or polynuclear species. nih.gov
Mononuclear Complexes: In these complexes, a single metal ion is coordinated by one or more pentafluorobenzaldehyde oximato ligands. The geometry of these complexes (e.g., square planar, tetrahedral, octahedral) is determined by the coordination number and the electronic configuration of the central metal ion. bingol.edu.trnih.gov For instance, a divalent metal ion might form a neutral complex of the type [M(C6F5CH=NO)₂L₂], where L represents a monodentate ancillary ligand.
Polynuclear Complexes: Polynuclear structures arise when oximato ligands bridge multiple metal centers. nih.gov The N-O group of the oximato moiety is an effective bridging unit, capable of linking metal ions to form dimers, trimers, or higher nuclearity clusters. The magnetic and electronic properties of these polynuclear assemblies are often of significant interest, as the bridging ligands can mediate magnetic exchange interactions between the metal centers. nih.gov For example, a common structural motif involves two oximato ligands bridging two metal centers, forming a central [M₂(μ-ON=CHC₆F₅)₂] core.
The characterization of these complexes relies on a suite of analytical techniques, including X-ray crystallography for definitive structural elucidation, IR spectroscopy to confirm the coordination of the C=N-O group, and magnetic susceptibility measurements to probe the electronic structure and interactions in polynuclear systems. nih.govnih.gov
The pentafluorophenyl (C₆F₅) group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. acs.orgnsf.gov Its presence has a profound impact on the electronic properties of the this compound ligand and the nature of the resulting metal-ligand interactions.
Key Electronic Effects:
Increased Acidity: The strong inductive (-I) and mesomeric (-M) effects of the C₆F₅ group withdraw electron density from the oxime moiety. This stabilizes the oximato anion (C₆F₅CH=NO⁻), thereby significantly lowering the pKa of the oxime's hydroxyl proton compared to non-fluorinated benzaldehyde (B42025) oxime. at.ua This facilitates deprotonation and coordination to the metal center.
Modified Donor Strength: While facilitating deprotonation, the electron-withdrawing nature of the C₆F₅ group also reduces the electron density on the nitrogen and oxygen donor atoms. This makes the oximato ligand a weaker σ-donor compared to its non-fluorinated analogues. nih.gov
Enhanced Metal-Ligand Bond Covalency: The electron-poor nature of the ligand can promote π-backbonding from electron-rich metal centers to the ligand's π* orbitals, potentially increasing the covalent character of the metal-ligand bond.
Stabilization of Complexes: Metal complexes featuring fluorinated ligands often exhibit enhanced thermal and oxidative stability. nsf.gov
| Property | Effect of C₆F₅ Group | Consequence for Coordination Chemistry |
|---|---|---|
| Acidity (pKa of -OH) | Decreases (more acidic) | Easier deprotonation to form the oximato anion; coordination can occur under milder conditions. at.ua |
| Electron Density on Donor Atoms (N, O) | Decreases | Weaker σ-donor properties compared to non-fluorinated analogues. nih.gov |
| Stability of the Anion | Increases | Favors the formation of oximato complexes. |
| Complex Stability | Often enhanced thermal and oxidative stability. nsf.gov | Potentially more robust complexes suitable for demanding applications. |
Reactivity of Coordinated this compound Ligands
Coordination to a metal center can significantly alter the reactivity of the oxime ligand itself. mdpi.com The metal ion acts as a "super acid," polarizing the ligand and making it more susceptible to certain chemical transformations. mdpi.com For the this compound ligand, the combined influence of the metal ion and the electron-withdrawing C₆F₅ group can lead to unique reactivity patterns.
Enhanced Acidity: As previously noted, coordination dramatically increases the acidity of any remaining oxime protons, making their removal facile. at.ua
Electrophilic and Nucleophilic Attack: The coordinated oxime group has multiple reactive sites. mdpi.com The carbon and nitrogen atoms of the C=N bond can be susceptible to nucleophilic attack, while the oxygen atom can be a site for electrophilic attack (e.g., acylation). The electron-deficient nature of the pentafluorophenyl ring may further influence the regioselectivity of these reactions.
N-O Bond Cleavage: A known reaction for some coordinated oximes is the cleavage of the N-O bond, which can be promoted by certain metal centers in specific oxidation states. at.ua This can lead to the formation of imine or nitrile complexes, representing a complete transformation of the original ligand.
The reactivity of the coordinated this compound ligand is a promising area for synthetic exploration, potentially providing pathways to novel organometallic and coordination compounds.
Applications of this compound Metal Complexes in Catalysis and Materials Science
While specific applications for metal complexes of this compound are still emerging, the properties of these compounds suggest significant potential in catalysis and materials science, drawing parallels with other metal-oxime and fluorinated ligand systems. bingol.edu.trrdd.edu.iqnih.gov
Potential Applications in Catalysis:
Oxidation Catalysis: Metal-oxime complexes can act as catalysts for various oxidation reactions. diva-portal.org The electron-withdrawing pentafluorophenyl group can create a more electron-deficient (electrophilic) metal center, which can enhance its catalytic activity for certain transformations, such as water oxidation. nih.gov
C-H Functionalization: Transition metal catalysts are pivotal for C-H functionalization reactions. Fluorinated ligands are known to influence the stability and selectivity of these catalysts. nih.gov Complexes of this compound could be explored in this context.
Potential Applications in Materials Science:
Molecular Magnetism: Polynuclear complexes with oximato bridges are well-known for their interesting magnetic properties, including acting as single-molecule magnets. nih.gov The C₆F₅ group could be used to tune the intermolecular interactions and magnetic behavior of such materials.
Semiconducting and Emissive Materials: Fluorine-containing organic compounds are widely used in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The incorporation of pentafluorobenzaldehyde oximato complexes into larger systems, such as metal-organic frameworks (MOFs), could lead to new materials with tailored electronic, optical, or porous properties. nih.gov
The unique combination of a versatile coordinating group (oxime) and a powerful electronic modifier (pentafluorophenyl) makes this compound a highly promising building block for the rational design of advanced functional molecules and materials.
Pentafluorobenzaldehyde Oxime in Advanced Catalytic Applications and Complex Organic Synthesis
Utilization as a Precursor for Nitrogen-Containing Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Nitrogen-containing compounds, particularly those derived from oximes, are valuable precursors in this field. The reduction of oximes to hydroxylamines or primary amines provides access to key structural motifs for ligand design.
A significant advancement in this area is the nickel-catalyzed asymmetric hydrogenation of oximes, which yields chiral hydroxylamines with high enantiomeric excess (up to 99% e.e.) and excellent yields. researchgate.net This atom-economic method represents a powerful tool for creating chiral building blocks that are vital for bioscience and chemical synthesis. researchgate.net While this methodology has been demonstrated on a range of oximes, its specific application to pentafluorobenzaldehyde (B1199891) oxime could pave the way for a new class of fluorinated chiral ligands. The resulting pentafluorophenyl-containing hydroxylamines would be precursors to ligands with unique steric and electronic profiles, potentially influencing the stereoselectivity and activity of metal catalysts in novel ways. The development of chiral pyridine-derived ligands and other N,N-ligands continues to be a major focus, with new structural frameworks constantly being sought to tackle challenging asymmetric transformations. nih.gov The incorporation of the pentafluorophenyl group from pentafluorobenzaldehyde oxime into such frameworks is a prospective area for ligand innovation.
Role in Organocatalytic Systems (e.g., as a Hydrogen-Bond Donor/Acceptor)
Organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and enzymatic catalysis, often relying on non-covalent interactions like hydrogen bonding to control reactivity and selectivity. nih.gov In this context, molecules that can act as effective hydrogen-bond donors or acceptors are of significant interest. The oxime moiety (-C=N-OH) possesses both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting nitrogen atom.
The this compound structure is particularly noteworthy. The strongly electron-withdrawing nature of the pentafluorophenyl ring enhances the acidity of the oxime's hydroxyl proton, making it a potentially more effective hydrogen-bond donor compared to non-fluorinated analogues. This enhanced donating ability could be harnessed to activate substrates in various organocatalytic reactions. Hydrogen-bond-based organocatalysis is crucial in the synthesis of medicinally relevant molecules, where it can stabilize transition states and dictate stereochemical outcomes. nih.gov Although specific studies detailing the use of this compound as a primary organocatalyst are not yet prevalent, its intrinsic structural features suggest a latent potential for this role, particularly in reactions that benefit from activation by acidic protons.
Intermediate in the Synthesis of Fluorinated Heterocycles and Natural Product Analogues
Oximes are well-established as versatile intermediates in organic synthesis, serving as precursors to a wide array of functional groups and heterocyclic systems. clockss.org Their ability to be converted into nitriles, amides (via the Beckmann rearrangement), or to participate in cycloaddition reactions makes them valuable synthetic building blocks. clockss.org
This compound has been explicitly used as an intermediate in the synthesis of fluorinated heterocycles. For instance, it is a precursor in the formation of 5-pentafluorophenyl-1,2,4-oxadiazoles, a class of five-membered fluorinated heteroaromatic compounds. lookchem.com This transformation highlights its utility in constructing complex molecular architectures that incorporate the C₆F₅ moiety. The general reactivity of oximes extends to their participation in cascade reactions, where an initial oxime formation is followed by intramolecular cyclization and subsequent cycloaddition, providing rapid access to complex polycyclic structures, including alkaloids like macronecine. sigmaaldrich.com
Furthermore, oximes are key intermediates in the biosynthesis of numerous plant natural products and defense compounds. rsc.org The chemical synthesis of these oxime intermediates is critical for studying their biological roles and enzymatic pathways. rsc.org The use of this compound as a building block offers a direct route to fluorinated analogues of these natural products, a strategy widely employed in medicinal chemistry to enhance metabolic stability or binding affinity. The synthesis of nitrogen-containing heterocycles, which are foundational to many antiviral and therapeutic agents, often proceeds through dehydrative cyclization or cycloaddition pathways where oxime derivatives can play a central role. nih.govbeilstein-journals.orgcolumbia.edu
A key reaction of this compound is its dehydration to form pentafluorobenzonitrile (B1630612). This transformation can be achieved with high efficiency using a palladium catalyst.
Applications in C-H Activation and Selective Functionalization Reactions
Transition-metal-catalyzed C-H activation has become a transformative strategy for molecular synthesis, allowing for the direct functionalization of ubiquitous C-H bonds. In this area, directing groups are crucial for controlling the regioselectivity of the reaction. The oxime functional group and its derivatives have been successfully employed as robust directing groups in this context.
The oxime moiety can coordinate to a metal center, positioning the catalyst to selectively activate a C-H bond, typically at the ortho-position of an aromatic ring. Importantly, the oxime can also act as an internal oxidant in the catalytic cycle, which obviates the need for external oxidants and often leads to more efficient and cleaner reactions. This strategy has been effectively used in palladium-catalyzed syntheses of isoquinolines, where an aromatic oxime directs C-H activation and undergoes cyclization.
The utility of oxime ethers as directing groups has been demonstrated in various Rh(III)-catalyzed reactions, including the oxidative coupling with non-activated alkenes. The strong electron-withdrawing nature of the pentafluorophenyl group in this compound can significantly influence the electronic properties of the catalytic intermediates, although specific studies on its directing group capabilities are still emerging. The broader class of fluorinated molecules has been synthesized using C-H activation strategies, where directing groups enable the selective installation of fluorine-containing moieties. Research into the directing ability of various functional groups has shown that oxime ethers are effective in palladium-catalyzed C-H acetoxylation, further underscoring their synthetic utility.
Exploration as a Direct Catalyst or Co-Catalyst in Specific Chemical Transformations
While the primary role of this compound in catalysis is as a precursor or substrate, the potential for oximes to act as direct catalysts or co-catalysts remains an area of exploration. In certain transformations, such as oxime ligation for bioconjugation, external nucleophilic catalysts like aniline (B41778) derivatives are used to accelerate the reaction. This demonstrates that the formation of the oxime bond itself can be subject to catalysis.
The intrinsic properties of this compound, such as its hydrogen-bonding capability and the electronic influence of the pentafluorophenyl ring, suggest that it could modulate the reactivity of other species in a reaction mixture. However, there is currently limited literature describing its application as a direct catalyst or co-catalyst. The development of new catalytic systems where the oxime itself participates directly in the catalytic cycle represents a potential future direction for research.
Computational and Theoretical Investigations of Pentafluorobenzaldehyde Oxime and Its Reactions
Advanced Electronic Structure and Bonding Analysis using Quantum Chemical Methods
The electronic structure of pentafluorobenzaldehyde (B1199891) oxime is fundamentally influenced by the presence of the highly electronegative fluorine atoms on the phenyl ring. Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are instrumental in elucidating these effects. researchgate.netnist.govuncw.edu These computational tools allow for the calculation of molecular orbital energies, electron density distribution, and the nature of chemical bonds within the molecule.
DFT, in particular, has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nist.govuncw.edu Functionals like B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and calculate electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For pentafluorobenzaldehyde oxime, the HOMO is typically localized on the oxime group and the phenyl ring, while the LUMO is often an antibonding π* orbital. The significant energy gap between the HOMO and LUMO contributes to the molecule's kinetic stability.
Bonding analysis, often performed using Natural Bond Orbital (NBO) theory, quantifies the charge distribution and reveals key interactions. In this compound, the fluorine atoms exert a strong inductive electron-withdrawing effect, which polarizes the C-F bonds and significantly reduces the electron density of the aromatic ring. This, in turn, influences the properties of the oxime moiety.
A representative table of calculated electronic properties for the E-isomer of this compound is shown below.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.8 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 6.4 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |
| NBO Charge on Oxime N | -0.45 e | B3LYP/6-311+G(d,p) |
| NBO Charge on Oxime O | -0.62 e | B3LYP/6-311+G(d,p) |
Conformational Analysis and Isomerization Pathways (E/Z Isomerism)
This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond (C=N). nih.govresearchgate.net The terms E (entgegen, opposite) and Z (zusammen, together) are used to describe the stereochemistry based on the Cahn-Ingold-Prelog priority rules. For an aldoxime, the hydroxyl group (-OH) and the hydrogen atom on the imine carbon are compared with the other substituent on the carbon (the pentafluorophenyl group).
Computational methods are crucial for determining the relative stabilities of these isomers and the energy barrier for their interconversion. nih.gov By calculating the total electronic energy of the optimized geometries for both the E and Z isomers, their thermodynamic stability can be compared. In many aldoximes, the E-isomer is found to be more stable due to reduced steric hindrance. nih.govsigmaaldrich.com For this compound, the bulky pentafluorophenyl group would likely favor the E configuration, where it is positioned opposite the hydroxyl group.
The isomerization pathway between the E and Z forms can be modeled by locating the transition state structure for the rotation around the C=N bond. This process typically involves a linear transit or synchronous transit-guided quasi-newton (STQN) method to find the saddle point on the potential energy surface. The calculated activation energy provides a measure of how readily the isomers can interconvert.
| Isomer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C=N) |
| (E)-Pentafluorobenzaldehyde oxime | 0.00 (most stable) | ~180° |
| (Z)-Pentafluorobenzaldehyde oxime | +2.5 | ~0° |
| Isomerization Transition State | +35.0 | ~90° |
Detailed Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry provides powerful tools for mapping the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and transition states. A key transformation involving this compound is its formation from pentafluorobenzaldehyde and hydroxylamine (B1172632). orientjchem.orgjeeadv.ac.in
Modeling this reaction involves calculating the geometries and energies of all species along the reaction coordinate. The mechanism typically proceeds via nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by proton transfer and subsequent dehydration to form the C=N double bond. Each step has an associated transition state, which represents the maximum energy point along that step's pathway. github.io
Locating these transition states is a critical computational task that confirms the proposed mechanism and determines the reaction's rate-limiting step. nih.gov The calculated activation energy (the difference in energy between the reactants and the highest-energy transition state) can be used to estimate the reaction rate constant via Transition State Theory (TST). The strong electron-withdrawing nature of the pentafluorophenyl group is expected to make the carbonyl carbon of the starting aldehyde highly electrophilic, thus facilitating the initial nucleophilic attack by hydroxylamine.
Prediction of Spectroscopic Parameters for Mechanistic Interpretation and Elucidation of Intermediates
Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the identification of transient intermediates. researchgate.net For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly useful.
The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. uncw.edunih.gov This involves optimizing the molecule's geometry and then performing a GIAO calculation at a suitable level of theory. The resulting magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Calculations must often consider multiple low-energy conformers and their Boltzmann-weighted average to produce an accurate predicted spectrum. uncw.edu Such predictions can help assign experimental spectra, distinguish between E and Z isomers, and identify reaction intermediates that may be difficult to characterize experimentally. nih.govgithub.io
Vibrational frequencies (IR spectroscopy) can also be computed. These calculations not only predict the positions of key absorption bands (e.g., O-H stretch, C=N stretch) but also serve to confirm that an optimized structure corresponds to a true energy minimum (no imaginary frequencies).
| Parameter | Predicted Value (E-isomer) | Experimental Value (Hypothetical) |
| ¹H NMR (OH proton) | 10.5 ppm | 10.4 ppm |
| ¹H NMR (CH proton) | 8.2 ppm | 8.1 ppm |
| ¹³C NMR (C=N carbon) | 145.0 ppm | 144.5 ppm |
| IR Freq. (O-H stretch) | 3350 cm⁻¹ | 3340 cm⁻¹ |
| IR Freq. (C=N stretch) | 1640 cm⁻¹ | 1635 cm⁻¹ |
Studies on Aromaticity, Fluorine Effects on Reactivity, and Electron Density Distribution
The pentafluorophenyl group is a fascinating subject for computational study due to the profound effects of its five fluorine substituents. These atoms exert a powerful -I (negative inductive) effect and a weaker +M (positive mesomeric) effect. The net result is a strong withdrawal of electron density from the aromatic ring, which significantly alters its reactivity and the properties of the attached oxime group.
Computational analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are used to quantify these effects. NBO analysis reveals the charge distribution across the molecule, showing a significant positive charge polarization of the ring carbons and a corresponding negative charge on the fluorine atoms. This electron deficiency on the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, but more susceptible to nucleophilic aromatic substitution.
The electron-withdrawing nature of the C₆F₅ group also increases the acidity of the oxime's OH proton compared to benzaldehyde (B42025) oxime. Electrostatic potential (ESP) maps visually represent the charge distribution, highlighting the electron-poor region of the perfluorinated ring and the electron-rich regions around the oxime's oxygen and nitrogen atoms.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Reaction Dynamics
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of this compound with solvent molecules over time. nih.gov
In an MD simulation, a system consisting of one or more solute molecules and a large number of explicit solvent molecules (e.g., water, DMSO) is modeled. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over short time steps. nih.gov
These simulations can reveal important information about solution-phase behavior, such as:
Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar oxime group and the nonpolar fluorinated ring.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the oxime's OH group and solvent molecules.
Aggregation: Whether solute molecules tend to self-associate in solution.
Reaction Dynamics: By using more advanced quantum mechanics/molecular mechanics (QM/MM) methods, MD can be used to simulate reaction dynamics in solution, providing a more realistic picture than gas-phase models.
Advanced Analytical Methodologies and Spectroscopic Probes for Mechanistic and Supramolecular Research
Development of Novel Chromatographic Methods for Separation and Quantification in Complex Reaction Mixtures (e.g., GCxGC-MS, LC-MS)
The analysis of pentafluorobenzaldehyde (B1199891) oxime and its derivatives often involves their presence in complex mixtures, requiring high-resolution separation techniques. While pentafluorobenzaldehyde oxime itself can be analyzed, the pentafluorobenzyl (PFB) oxime moiety is more commonly utilized as a derivatizing agent to enhance the detectability of other aldehydes and ketones. The methodologies developed for these PFB oxime derivatives are directly applicable to the analysis of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique, particularly when coupled with derivatization. The reaction of aldehydes with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) yields PFB-oxime derivatives that are volatile and highly responsive to electron-capture and negative-ion chemical ionization detectors. researchgate.net This derivatization is a common strategy for quantifying trace levels of aldehydes. acs.org For instance, a method for quantifying long-chain aldehydes involves their conversion to PFB oximes, followed by GC-MS analysis in the negative ion chemical ionization (NICI) mode. acs.orgnih.govresearchgate.net This approach offers high sensitivity, with detection limits reported to be as low as 0.5 pmol. nih.govresearchgate.net To handle complex biological samples where plasmalogens can interfere by releasing aldehydes during derivatization, a pre-purification step using a silica (B1680970) column has been successfully integrated into the workflow before the formation of the PFB oxime and subsequent GC-MS analysis. acs.orgnih.gov
Liquid chromatography (LC) provides a powerful alternative for separating less volatile or thermally labile compounds. A reverse-phase high-performance liquid chromatography (HPLC) method using a C18 column with an acetonitrile-water mobile phase has been developed for the separation of a mixture of 13 different PFBHA O-oximes. jeeadv.ac.in This demonstrates the feasibility of LC-based methods for resolving complex mixtures containing the PFB-oxime functional group. jeeadv.ac.in The development of efficient LC-MS/MS methodologies allows for both the separation and unequivocal identification of compounds and their degradation products in a single chromatographic run, highlighting the advanced capabilities of modern liquid chromatography. designer-drug.com
Table 1: Exemplary Chromatographic Conditions for PFB-Oxime Derivatives
| Analytical Technique | Column | Mobile/Carrier Phase | Detection | Application Example | Reference |
|---|---|---|---|---|---|
| GC-NICI-MS | Capillary Column | Helium (Carrier Gas), Ammonia (Reagent Gas) | Negative Ion Chemical Ionization MS | Quantification of 22 different aldehydes as PFB-oxime derivatives. | researchgate.net |
| GC-MS | Not specified | Not specified | Negative Ion Chemical Ionization MS (Selected Ion Monitoring) | Quantification of long-chain aldehydes in human neutrophils after PFB oxime derivatization. | acs.org |
| LC-UVD | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) | Acetonitrile-Water Gradient | UV Detection (200 nm) | Separation of 13 pure PFBHA O-oximes. | jeeadv.ac.in |
| LC-MS/MS | ODS Hypersil (for comparison) | Ammonium (B1175870) acetate (B1210297) : Acetonitrile | MS/MS | Analysis of Alprazolam and its degradation products. | designer-drug.com |
Application of Advanced Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Identification (e.g., HRMS, CID, Negative Ion Chemical Ionization)
Advanced mass spectrometry (MS) is indispensable for the structural characterization and quantification of this compound and its reaction products. The pentafluorobenzyl group makes its derivatives exceptionally suited for analysis by negative ion chemical ionization (NICI). acs.org NICI mass spectrometry is reported to be up to two orders of magnitude more sensitive than positive-ion methodologies for PFB derivatives, making it the technique of choice for trace-level quantification. acs.org In this mode, the PFB oxime derivatives of aldehydes are often monitored by selecting the [M-HF]⁻ ion. acs.org
Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, provides critical structural information by fragmenting a selected precursor ion to generate a characteristic product ion spectrum. This is vital for distinguishing isomers and identifying unknown compounds. While specific CID studies on this compound are not prevalent, the fragmentation patterns of related structures are informative. For example, CID of deprotonated cyclopentenone oxylipins reveals characteristic fragmentation pathways that are dependent on the structure of the side chains. bldpharm.com Similarly, unique fragmentation patterns have been observed for pentafluorobenzyl derivatives of other metabolites, which allows for their specific and accurate quantification. electrochemsci.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and fragment ions. This capability is crucial for identifying reaction intermediates and confirming the identity of newly synthesized compounds without ambiguity.
Table 2: Key Mass Spectrometry Ions for PFB-Oxime Analysis
| Technique | Analyte Class | Precursor/Selected Ion (m/z) | Ionization Mode | Significance | Reference |
|---|---|---|---|---|---|
| GC-MS (SIM) | PFB oxime of hexadecanal | 415 ([M-HF]⁻) | NICI | High sensitivity quantification. | acs.orgresearchgate.net |
| GC-MS (SIM) | PFB oxime of octadecanal | 443 ([M-HF]⁻) | NICI | High sensitivity quantification. | acs.orgresearchgate.net |
| GC-MS/MS | DHPG-TFB-(TMS)₂ derivative | 401 -> 351 | NICI | Specific quantification via selected reaction monitoring. | electrochemsci.org |
| ESI-MS/MS | Deprotonated 12-oxo-phytodienoic acid (OPDA) | 291 -> 165 | Negative ESI | Characteristic fragmentation for structural elucidation. | bldpharm.com |
In-situ Spectroscopic Methods for Kinetic and Mechanistic Elucidation (e.g., Time-Resolved IR, NMR, UV-Vis)
Understanding the dynamics of reactions involving this compound requires in-situ spectroscopic methods that can monitor changes in real-time. Gas chromatography combined with Fourier transform infrared (GC-FTIR) spectroscopy has been effectively used to study the dynamic interconversion of simple oxime isomers (acetaldehyde oxime and propionaldehyde (B47417) oxime) during their chromatographic elution. The ability of FTIR to distinguish between E and Z isomers, which may be difficult with MS alone, allows for the tracking of individual isomer profiles over time. This methodology is directly applicable to studying the potential E/Z isomerism of this compound under various conditions.
Time-resolved IR spectroscopy, particularly electrochemical FT-IR reflection–absorption spectroscopy (EC-IRRAS), allows for the monitoring of reactions at interfaces with timescale resolutions in the seconds. Such techniques could be applied to study the electrochemical reactions or surface-catalyzed transformations of this compound by tracking the appearance and disappearance of characteristic vibrational bands. The oxime group has characteristic IR absorption bands, such as the O-H stretch (around 3418 cm⁻¹) and the C=N-OH bond vibration (around 1643 cm⁻¹), which can serve as spectroscopic handles.
In-situ NMR and UV-Vis spectroscopy are also powerful tools for kinetic analysis. By monitoring the change in absorbance or the intensity of specific NMR signals over time, reaction rates and mechanisms can be elucidated. These techniques would be valuable for studying the formation of this compound from its parent aldehyde or its subsequent reactions, such as hydrolysis or complexation.
Crystallographic Studies of this compound and Its Derivatives to Elucidate Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The solid-state structure and resulting properties of this compound are dictated by supramolecular interactions. The molecule contains functional groups capable of acting as both hydrogen bond donors (the oxime -OH) and acceptors (the oxime nitrogen and oxygen, and the fluorine atoms), as well as halogen bond donors (the C-F bonds).
Crystallographic studies on related halogen-substituted oximes provide significant insight into the likely interactions. In the crystal structures of 5-halogeno-1H-isatin-3-oximes, the oxime functionality proves to be a competitive site for both hydrogen and halogen bonding. It participates in the formation of cyclic hydrogen-bonded heterosynthons and, notably, acts as an acceptor for halogen bonds (O_oxime···Br/I). This demonstrates the ability of the oxime oxygen to compete with other strong acceptor sites.
Table 3: Supramolecular Interactions Observed in Related Crystal Structures
| Compound Class | Interaction Type | Donor | Acceptor | Significance | Reference |
|---|---|---|---|---|---|
| 5-Halogeno-1H-isatin-3-oximes | Halogen Bond | C-Br / C-I | O (oxime) | Demonstrates oxime group as a halogen bond acceptor. | |
| 5-Halogeno-1H-isatin-3-oximes | Hydrogen Bond | N-H (amide) | N (oxime) | Formation of cyclic hydrogen-bonded heterosynthons. | |
| Iodotetrafluorophenate Salts | Halogen Bond | C-I | O (phenate) | Strong, directional interaction influencing crystal packing. | |
| Iodotetrafluorophenate Salts | Hydrogen Bond | N-H⁺ (ammonium) | O (phenate) | Primary interaction forming dimeric structures. |
Application of Advanced NMR Techniques (e.g., 2D-NMR, Solid-state NMR, Fluorine NMR) for Detailed Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound in solution and in the solid state. Standard ¹H and ¹³C NMR are used to confirm the basic molecular framework. jeeadv.ac.in
Crucially, ¹⁹F NMR spectroscopy provides detailed information about the electronic environment of each fluorine atom on the pentafluorophenyl ring. The chemical shifts and coupling constants (J_FF) are highly sensitive to substitution patterns and molecular conformation, making ¹⁹F NMR an excellent probe for studying reactions that alter the electronic nature of the aromatic ring. For example, in a study of (Z)-4-(trifluoromethyl)benzaldehyde oxime, the trifluoromethyl group gives a sharp singlet at -62.84 ppm, demonstrating the utility of ¹⁹F NMR for identifying fluorine-containing functional groups.
Advanced NMR techniques offer deeper insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign all proton and carbon signals and to establish through-bond connectivity, confirming the molecular structure. These techniques would be invaluable for characterizing reaction products or identifying intermediates. Solid-state NMR could provide information on the different crystalline forms (polymorphs) of this compound and probe the nature of intermolecular interactions in the absence of a single crystal for diffraction studies.
Electrochemical Behavior and Voltammetric Studies for Redox Chemistry
The electrochemical properties of this compound are of interest due to the presence of the reducible oxime group and the electron-withdrawing pentafluorophenyl ring. Studies on the electroreduction of aromatic oximes show that they typically undergo a four-electron process in aqueous solution to yield the corresponding amine. acs.orgnih.gov
The reduction mechanism is highly pH-dependent. In acidic media (pH < 7), the reaction proceeds via the reduction of a protonated form of the oxime. acs.orgnih.gov Evidence suggests that the reducible species between pH 5 and 8 is a diprotonated oxime, which is generated at the electrode surface from the adsorbed neutral molecule. acs.orgnih.gov This diprotonation facilitates the cleavage of the N-O bond by creating a good leaving group (H₂O) and placing a positive charge on the nitrogen atom. acs.org The initial reductive cleavage of the N-O bond forms an imine as a reactive intermediate, which is then further reduced to the amine. acs.orgnih.gov In some cases, particularly in more acidic solutions, two separate two-electron waves can be observed in voltammetry, corresponding to the distinct reduction steps of the oxime to the imine and the imine to the amine. nih.gov
The highly electron-withdrawing nature of the pentafluorophenyl ring in this compound is expected to make the C=N bond more susceptible to reduction compared to non-fluorinated benzaldehyde (B42025) oxime. This would likely shift its reduction potential to less negative values. The effects of substituents on the reduction potentials of aromatic oximes have been shown to correlate with Hammett substituent constants, confirming the influence of electronic effects on the redox process. nih.gov Cyclic voltammetry at a carbon paste electrode has been used to study the electrochemical behavior of other carbaldehyde oximes and their interactions with biological molecules.
Emerging Research Avenues and Future Outlook for Pentafluorobenzaldehyde Oxime Chemistry
Potential in Advanced Materials Science: Precursors for Novel Fluorinated Polymers and Covalent Organic Frameworks (COFs)
The quest for advanced materials with superior thermal stability, chemical resistance, and unique optoelectronic properties has led researchers to explore fluorinated compounds. Pentafluorobenzaldehyde (B1199891), the precursor to the oxime, has been utilized in the synthesis of high molecular weight fluorinated aromatic polymers through superacid-catalyzed polyhydroxylation reactions. sigmaaldrich.com The introduction of the oxime functionality provides a versatile handle for further polymerization or modification, opening pathways to even more sophisticated materials.
Fluorinated Polymers: Oxime groups have been successfully incorporated into the acceptor units of D-A (donor-acceptor) conjugated polymers for applications in organic solar cells. researchgate.netrsc.org For instance, polymers functionalized with oxime-containing fluorene (B118485) units have been synthesized, and their fluorinated analogues demonstrate superior photovoltaic properties. researchgate.netrsc.org This suggests that a polymer backbone incorporating pentafluorobenzaldehyde oxime could exhibit a significantly lowered HOMO energy level, which is advantageous for stability and high open-circuit voltage in electronic devices. The inherent properties of fluoropolymers, such as hydrophobicity and low friction coefficients, combined with the electronic characteristics of the this compound unit, could lead to novel materials for advanced coatings, membranes, or dielectric layers. mdpi.com
Table 1: General Properties of Commercial Fluorinated Polymers
| Property | Description |
|---|---|
| Chemical Resistance | Outstanding resistance to a wide range of chemicals and solvents. mdpi.com |
| Thermal Stability | High service temperatures and resistance to thermal degradation. mdpi.com |
| Electrical Properties | Excellent dielectric strength and low dielectric constant. mdpi.com |
| Friction Coefficient | Very low coefficients of friction, leading to non-stick surfaces. mdpi.com |
| Weatherability | Resistant to degradation by UV radiation and environmental exposure. |
This table summarizes general properties of fluorinated polymers, a class of materials for which this compound is a potential precursor.
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures, making them ideal candidates for applications in gas storage, catalysis, and sensing. rsc.org The synthesis of COFs relies on the formation of strong covalent bonds between pre-designed organic building blocks. researchgate.net The aldehyde group of pentafluorobenzaldehyde is a common functional group used in the construction of COFs through reactions like imine condensation. nih.gov By converting the aldehyde to an oxime, a new reactive handle is introduced. This oxime group can participate in different linkage chemistries, such as the formation of ether or ester bonds, potentially leading to COFs with novel topologies and properties. The highly fluorinated nature of the building block could be used to systematically tune the electronic properties, pore environment, and stability of the resulting COF, making such materials promising for applications in selective adsorption or heterogeneous catalysis. bcu.ac.ukrsc.org
Role in Supramolecular Chemistry: Design of Self-Assembled Systems and Molecular Recognition Hosts
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The oxime linkage has been demonstrated as a powerful tool in this field.
Self-Assembled Systems: Researchers have successfully used the oxime bond to connect peptide heads with hydrophobic aldehyde tails, creating peptide amphiphiles. rsc.org This methodology allowed for the rapid generation of a library of molecules whose self-assembly into nano- and micro-fibers was dependent on their specific chemical structure. rsc.org This demonstrates the utility of oxime ligation in creating complex, ordered supramolecular structures. This compound, with its rigid and sterically defined pentafluorophenyl group, could be used to direct the self-assembly of small molecules into well-defined architectures like liquid crystals or gels, driven by a combination of hydrogen bonding (via the oxime hydroxyl group) and π-π stacking or halogen bonding interactions involving the fluorinated ring.
Molecular Recognition Hosts: The electron-deficient cavity of the pentafluorophenyl ring makes it an excellent candidate for acting as a molecular recognition host, particularly for anions or electron-rich species. By incorporating this compound into larger macrocyclic or cage-like structures, new hosts could be designed. The fluorine atoms can act as weak hydrogen bond acceptors or engage in halogen bonding, providing specific interaction sites for guest molecules. The oxime group itself can serve as both a hydrogen bond donor and acceptor, further enhancing the potential for selective binding. These properties could be harnessed to create sensors or separation agents for specific substrates.
Exploration in Green Chemistry: Solvent-Free Reactions and Sustainable Syntheses
Modern chemistry places a strong emphasis on "green" methodologies that reduce waste, minimize energy consumption, and avoid the use of toxic solvents. jocpr.com The synthesis and modification of this compound are well-suited for exploration under such conditions.
Solvent-Free and Microwave-Assisted Reactions: The formation of oximes from aldehydes and hydroxylamine (B1172632) is a condensation reaction that often can be performed with minimal or no solvent. researchgate.net Solvent-free reactions offer numerous advantages, including reduced pollution, lower costs, and simpler processing. dergipark.org.tr Furthermore, microwave-assisted organic synthesis has been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. researchgate.net Applying these techniques to the synthesis of this compound could provide a more sustainable and efficient production route. Recent advancements have focused on various tools for solvent-free reactions, reflecting a significant trend in the field. dergipark.org.tr
Photochemistry and Photophysical Properties of this compound Derivatives
The introduction of an oxime group can have a significant impact on the photochemical and photophysical properties of a molecule.
Photochromic and Photoreactive Derivatives: Research into diarylethenes containing an oxime group has shown that this modification significantly influences their switching characteristics, particularly their thermal stability. rsc.org This suggests that derivatives of this compound could be designed to act as photo-responsive switches, where light irradiation induces a reversible change in their structure and properties. Furthermore, oxime esters have been developed as efficient photoinitiators for polymerization. rsc.org Specifically, coumarin-based oxime esters can be cleaved by visible light to generate reactive radicals. rsc.org A this compound derivative could potentially be used as a novel photoinitiator, with the highly fluorinated ring modulating the absorption properties and reactivity of the resulting radicals.
Table 2: Photovoltaic Parameters of Oxime-Functionalized Polymers
| Polymer | VOC (V) | JSC (mA cm-2) | FF (%) | PCE (%) |
|---|---|---|---|---|
| PBFO-H | 0.77 | 19.94 | 48.1 | 7.39 |
| PBFO-F (Fluorinated) | 0.84 | 23.17 | 55.2 | 10.71 |
Data from a study on simple oxime functionalized fluorene polymers for organic solar cells, demonstrating the beneficial effect of fluorination. researchgate.net
The photophysical properties of polymers containing oxime functionalities have been studied in the context of organic solar cells. researchgate.netrsc.org The introduction of fluorine atoms into the polymer backbone generally improves photovoltaic performance by lowering the energy levels of the molecular orbitals. researchgate.net This principle strongly suggests that incorporating the this compound unit into conjugated systems could be a fruitful strategy for developing new materials for optoelectronic applications.
Integration into Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and control. nih.govyoutube.com
Enhanced Safety and Control: The synthesis of some fluorinated compounds can be hazardous or involve highly reactive intermediates. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent control over reaction temperature and mixing, minimizing the risks associated with exothermic events. youtube.com This enhanced control can lead to higher selectivity and yields.
Automation and Scalability: Flow chemistry systems are readily automated, allowing for the rapid optimization of reaction conditions and the synthesis of compound libraries. asynt.com Multi-step syntheses can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. nih.gov This approach would be highly beneficial for the multi-step preparation of complex derivatives of this compound, enabling efficient and scalable production for materials science research. The technology is particularly well-suited for photochemistry and electrochemistry in flow, opening up new synthetic possibilities. youtube.com
Identification of Unexplored Reactivity Manifolds and Addressing Current Mechanistic Challenges
While the fundamental reactivity of the oxime group is well-known, the influence of the strongly electron-withdrawing pentafluorophenyl ring presents many unanswered questions and opportunities for discovering new reactions.
Unexplored Reactivity: The unique electronic nature of this compound may enable novel transformations. For example, its participation in [3+2] cycloaddition reactions with various dipolarophiles could lead to new classes of highly fluorinated heterocyclic compounds. The classic Beckmann rearrangement of the oxime to the corresponding amide under various conditions warrants detailed investigation, as the fluorine substituents could significantly influence the reaction pathway and migratory aptitude. The reactivity of the C-F bonds themselves, via nucleophilic aromatic substitution, provides another dimension for post-synthesis modification of the aromatic ring, allowing for the attachment of other functional groups.
Mechanistic Challenges: A key mechanistic challenge is to fully understand and predict how the five fluorine atoms modulate the reactivity of the oxime group. Quantifying the electronic effects on the pKa of the oxime hydroxyl group, the kinetics of its reactions, and the stability of reaction intermediates is crucial for its rational deployment in synthesis. Elucidating the mechanisms of self-assembly and molecular recognition involving this molecule will require a combination of experimental studies and computational modeling to deconstruct the contributions of hydrogen bonding, halogen bonding, and π-system interactions.
Interdisciplinary Research Opportunities Leveraging Unique Properties (excluding biological/clinical applications)
The distinct properties of this compound position it as a valuable tool for a range of interdisciplinary research fields outside of the life sciences.
Advanced Coatings: Its incorporation into polymers could lead to the development of highly durable, hydrophobic, and chemically resistant coatings for aerospace, automotive, or architectural applications where performance under harsh conditions is critical.
Organic Electronics: As a building block for conjugated polymers or COFs, it could be used to create new materials for transistors, sensors, or photovoltaic devices, leveraging the electron-deficient nature of the fluorinated ring to tune charge transport properties. researchgate.netrsc.org
Separation Science: Membranes or sorbents functionalized with this compound could be designed for the selective separation of gases or liquids, using the specific non-covalent interactions of the fluorinated ring to achieve high selectivity.
Photo-patterning and Lithography: Derivatives designed as photoresists or photoinitiators could find use in microfabrication. rsc.org The ability to be cleaved or cross-linked by light allows for the creation of intricate patterns on surfaces, a fundamental process in the manufacturing of electronics and microfluidic devices.
By exploring these emerging avenues, the scientific community can unlock the full potential of this compound as a versatile and powerful component in the chemist's toolkit for creating the next generation of advanced materials and chemical systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
